2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-
Description
The compound 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- is a substituted indolinone derivative characterized by a fluorinated phenyl group at the 3-position of the indole core. The (Z)-configuration indicates the spatial arrangement of the substituents around the double bond, which is critical for biological activity and physicochemical properties.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIERHADIMMFZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352473 | |
| Record name | 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90828-17-4 | |
| Record name | 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- typically involves the condensation of 2H-indol-2-one with 4-fluorobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related indolinone derivatives:
*Note: Molecular weight for the target compound is estimated based on structural analogs.
Key Observations:
- Stereochemistry: The (Z)-configuration in the target compound likely influences binding to biological targets, as seen in PHA-665752, where the (3Z)-configuration is critical for c-Met inhibition .
- Synthetic Accessibility: Compound 19b, with a 4-fluorophenyl substituent, was synthesized in 52.4% yield via Schiff base condensation, suggesting feasible routes for the target compound’s preparation .
Antimicrobial and Antiparasitic Activity
- Schiff Base Hydrazone Ligands: A 4-fluorophenyl-containing Schiff base ligand (synthesized from 3-(4-fluorophenyl)-1-isopropylindole-2-carbaldehyde) demonstrated antimicrobial, anti-tubercular, and antimalarial activities, highlighting the pharmacological relevance of fluorinated indole derivatives .
- Chalcone Analogs: Fluorinated chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between aromatic rings (7.14°–56.26°), which correlate with π-π stacking interactions in target binding .
Kinase Inhibition
- PHA-665752: This c-Met inhibitor shares structural motifs with the target compound, including a (Z)-configured indolinone core. Its selectivity underscores the importance of substituent positioning for kinase binding .
Biological Activity
2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- is a synthetic compound belonging to the indole family. Its structure features a fluorophenyl group, which contributes to its biological activity. Indole derivatives are well-known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article will explore the biological activity of this specific compound, summarizing relevant research findings, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- is with a molecular weight of 245.26 g/mol. The unique (Z)-configuration around the double bond is significant for its biological interactions.
Biological Activity Overview
Indole derivatives exhibit a wide range of biological activities. The specific activities related to 2H-Indol-2-one can be summarized as follows:
- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of indole can reduce edema in animal models, suggesting potential anti-inflammatory properties.
- Antimicrobial Properties : Indole compounds have shown effectiveness against various microbial strains, although specific data on this compound is limited.
- Anticancer Potential : Structural analogs of indole have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as tyrosine kinase inhibition .
Synthesis Methods
Several synthetic pathways have been developed for creating indole derivatives. The synthesis of 2H-Indol-2-one involves reactions starting from easily accessible precursors like bromooxindoles or triflates combined with thioacetamides . This modular approach allows for high yields and scalability.
Research Findings and Case Studies
While direct studies focusing solely on the biological activity of 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- are scarce, insights can be drawn from related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromoindole | Contains bromine; similar indole structure | Antimicrobial and anticancer properties |
| Indole-3-carboxylic acid | Carboxylic acid functional group | Anti-inflammatory effects |
| 4-Fluorobenzaldehyde | Aldehyde group; similar fluorophenyl structure | Used in synthesizing various pharmaceuticals |
The presence of the fluorophenyl group in 2H-Indol-2-one may enhance its reactivity and selectivity towards biological targets compared to other indoles.
While specific mechanisms of action for 2H-Indol-2-one remain uncharacterized in the literature, it is hypothesized that the compound's activity may involve interactions with key enzymes or receptors involved in inflammation and cancer pathways. Similar compounds have been noted to inhibit receptor tyrosine kinases, which play crucial roles in cell signaling related to growth and proliferation .
Q & A
Q. What are the most reliable synthetic routes for (Z)-3-[(4-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized?
The compound is synthesized via Lewis acid-catalyzed reactions of 3-hydroxy-2-oxindoles with electron-rich substrates. Key steps include:
- Intermediate generation : Treating 3-hydroxy-1,3-dihydro-2H-indol-2-one with BF₃·Et₂O to generate the reactive 2H-indol-2-one intermediate .
- Nucleophilic addition : Adding 4-fluorobenzaldehyde derivatives under controlled conditions (e.g., −20°C in CH₂Cl₂) to stabilize the (Z)-configuration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves yield (typically 60–75%).
Optimization strategies :
- Vary Lewis acids (e.g., AlCl₃ vs. BF₃) to assess regioselectivity.
- Monitor reaction progress via TLC or HPLC to minimize by-products.
Q. How can the (Z)-configuration of the exocyclic double bond be confirmed experimentally?
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry (e.g., as demonstrated for structurally similar hydrazono-indolinones) .
- NMR spectroscopy :
- ¹H-NMR : Coupling constants (J) between vinyl protons (typically 10–12 Hz for trans vs. <5 Hz for cis).
- NOESY : Cross-peaks between the 4-fluorophenyl group and indole protons confirm spatial proximity in the (Z)-isomer .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic additions to the 2H-indol-2-one system?
The quasi-antiaromatic 2H-indol-2-one intermediate undergoes stepwise nucleophilic attack due to its electrophilic C3 position:
- Step 1 : Lewis acid coordination polarizes the carbonyl group, enhancing C3 reactivity.
- Step 2 : Nucleophiles (e.g., 4-fluorophenyl Grignard reagents) attack C3, followed by proton transfer to stabilize the adduct .
- Computational support : DFT studies suggest a lower energy barrier for C3 attack compared to other positions .
Q. How can contradictory data on reaction yields or by-products be resolved in large-scale syntheses?
Contradictions often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor side reactions vs. CH₂Cl₂.
- Temperature gradients : Poor heat dissipation in large batches increases dimerization by-products. Resolution strategies :
- Conduct small-scale kinetic studies to identify optimal conditions.
- Use LC-MS to track intermediates and adjust stoichiometry dynamically .
Q. What computational tools are recommended for predicting biological interactions of this compound?
- Molecular docking : Software like MOE or AutoDock Vina models binding to targets (e.g., kinases or GPCRs). Key parameters:
- Binding affinity : Calculated ΔG values correlate with inhibitory potency .
- Pharmacophore mapping : Aligns the fluorophenyl group with hydrophobic pockets in target proteins.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
